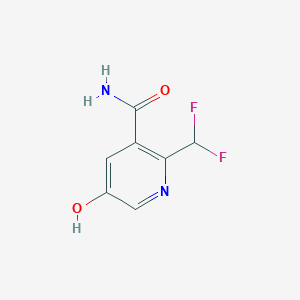![molecular formula C36H30Cl2OSb2 B14753197 Oxo bis[triphenyl(chloro)anti mony] CAS No. 1538-63-2](/img/structure/B14753197.png)
Oxo bis[triphenyl(chloro)anti mony]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo bis[triphenyl(chloro)anti mony] is a chemical compound with the molecular formula [Sb₂(C₆H₅)₆(C₂H₂ClO₂)₂O]. It features a distorted trigonal-bipyramidal geometry with a bridging oxide atom occupying one of the axial sites and the oxygen atom of the chloroacetate ligand occupying the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxo bis[triphenyl(chloro)anti mony] typically involves the reaction of triphenylantimony dichloride with chloroacetic acid in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for oxo bis[triphenyl(chloro)anti mony] are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxo bis[triphenyl(chloro)anti mony] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chloroacetate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of oxo bis[triphenyl(chloro)anti mony] include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or toluene, under controlled temperatures and inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state antimony compounds, while substitution reactions can produce a variety of derivatives with different ligands .
Applications De Recherche Scientifique
Oxo bis[triphenyl(chloro)anti mony] has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in specialized industrial processes
Mécanisme D'action
The mechanism of action of oxo bis[triphenyl(chloro)anti mony] involves its interaction with molecular targets through its unique structural features. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The bridging oxide atom and chloroacetate ligands play a crucial role in these interactions, facilitating the compound’s effects on molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
μ-Oxido-bis-[(2-chloro-nicotinato-κO)triphenyl-anti mony(V)]: This compound features a similar oxide bridge and triphenylantimony structure but with different ligands.
μ-Oxido-bis-[(chloro-acetato-κO)-triphenyl-anti mony(V)]: Another closely related compound with a similar structural framework.
Uniqueness
Oxo bis[triphenyl(chloro)anti mony] is unique due to its specific combination of ligands and the resulting structural properties.
Propriétés
Numéro CAS |
1538-63-2 |
|---|---|
Formule moléculaire |
C36H30Cl2OSb2 |
Poids moléculaire |
793.0 g/mol |
Nom IUPAC |
chloro-[chloro(triphenyl)-λ5-stibanyl]oxy-triphenyl-λ5-stibane |
InChI |
InChI=1S/6C6H5.2ClH.O.2Sb/c6*1-2-4-6-5-3-1;;;;;/h6*1-5H;2*1H;;;/q;;;;;;;;;2*+1/p-2 |
Clé InChI |
VKCWMDASNVDCNA-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(O[Sb](C4=CC=CC=C4)(C5=CC=CC=C5)(C6=CC=CC=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


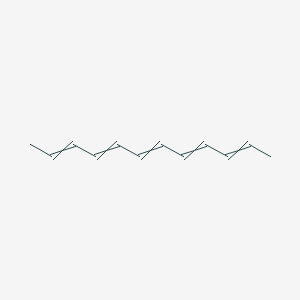
![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)

![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
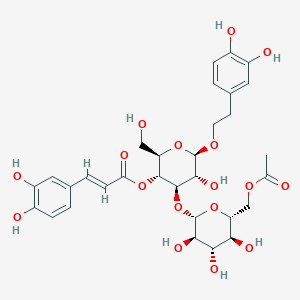
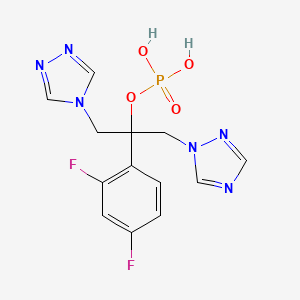
![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
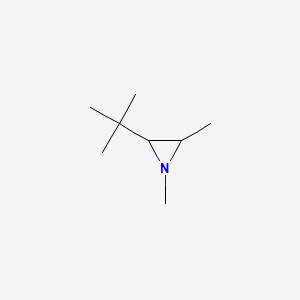

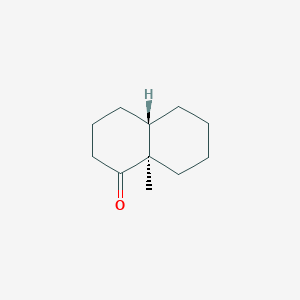
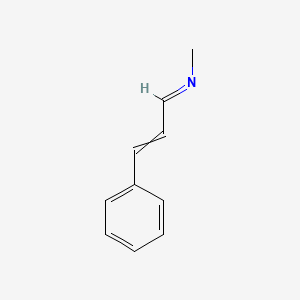
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
